(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
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Overview
Description
(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes an allyloxybenzylidene moiety and a thioxothiazolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves a multi-step process:
Formation of the Thioxothiazolidinone Core: This step involves the reaction of a suitable thioamide with chloroacetic acid under basic conditions to form the thioxothiazolidinone ring.
Introduction of the Allyloxybenzylidene Moiety: The thioxothiazolidinone intermediate is then reacted with an allyloxybenzaldehyde derivative in the presence of a base to form the desired benzylidene compound.
Final Acidification: The final step involves the acidification of the reaction mixture to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated benzylidene derivatives.
Substitution: Various substituted thioxothiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and has been studied for its potential to induce apoptosis in cancer cells.
Medicine
In medicine, the compound is being investigated for its anti-inflammatory properties. It has the potential to be developed into a therapeutic agent for the treatment of inflammatory diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis through the activation of specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.
Benzylidene Thiazolidinones: Compounds with similar benzylidene moieties but different substituents on the thiazolidinone ring.
Uniqueness
(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is unique due to its specific combination of an allyloxybenzylidene moiety and a thioxothiazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c1-3-8-21-12-7-5-4-6-11(12)9-13-14(18)17(16(22)23-13)10(2)15(19)20/h3-7,9-10H,1,8H2,2H3,(H,19,20)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREPEKPAWJSBJE-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2OCC=C)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2OCC=C)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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